1-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C15H23NO4 and its molecular weight is 281.352. The purity is usually 95%.
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Scientific Research Applications
Continuous Photo Flow Chemistry for Deuterium-Labeled Compounds
Continuous photo flow synthesis techniques have been developed for producing deuterium-labeled cyclobutane derivatives, such as cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid. These compounds serve as crucial building blocks for creating biologically active molecules and materials science applications involving cyclobutane rings. This method facilitates the large-scale synthesis of these labeled compounds, which are essential for nonclinical and clinical pharmacokinetic studies using quantitative mass spectrometry analyses (Yamashita, Nishikawa, & Kawamoto, 2019).
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed coupling reactions have been used to synthesize tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates from tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate. This method demonstrates the compound's utility in constructing complex molecular frameworks, highlighting its significance in organic synthesis and drug development (Wustrow & Wise, 1991).
Base-Induced Dimerization in Amino Acid Synthesis
Base-induced dimerization processes utilizing tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids have been explored to form pyrrolidine analogs. This synthesis route is crucial for generating dimeric compounds with potential pharmaceutical applications, emphasizing the compound's role in innovative amino acid derivative synthesis (Leban & Colson, 1996).
Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives
Asymmetric synthesis techniques have been developed for creating enantiomerically pure piperidinedicarboxylic acid derivatives, such as 3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid. These methods are vital for producing stereochemically defined compounds for medicinal chemistry and pharmacology, highlighting the compound's importance in the synthesis of biologically active molecules (Xue, He, Roderick, Corbett, & Decicco, 2002).
Safety and Hazards
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-14(2,3)20-13(19)16-9-5-11(6-10-16)15(12(17)18)7-4-8-15/h5H,4,6-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBBTOHISBUQRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2(CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.